Cloruro de 1-alil-3-vinilimidazolio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

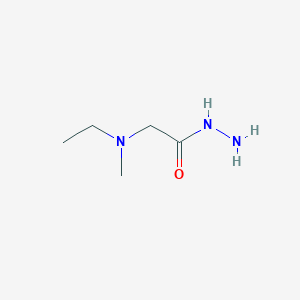

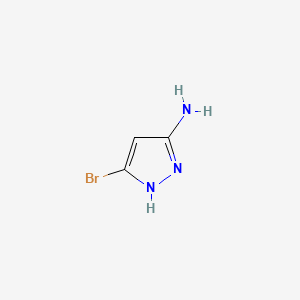

1-Allyl-3-vinyliMidazoliuM chloride, also known as AMVCl, is a widely used laboratory reagent. It is a versatile reagent that has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug synthesis and development. AMVCl is a colorless, water-soluble compound that is a member of the imidazolium family of compounds. Its structure consists of a five-membered ring of nitrogen, carbon, and hydrogen atoms, with a chlorine atom attached to the carbon atom.

Aplicaciones Científicas De Investigación

Eliminación del cromo hexavalente

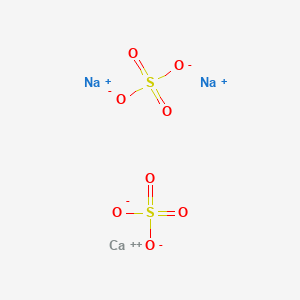

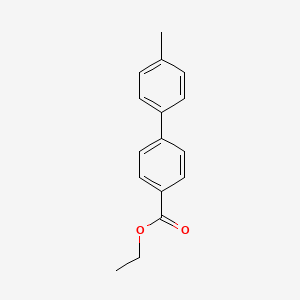

Este compuesto se puede utilizar en la síntesis de un nuevo gel de líquido iónico polimérico (PIL gel) a través de la polimerización inducida por radiación γ {svg_1}. Este PIL gel exhibe una capacidad de adsorción superior hacia el cromo hexavalente (Cr (VI)) en soluciones acuosas con un amplio rango de pH (1-7) a través del intercambio aniónico {svg_2}. El PIL gel se puede recuperar utilizando una solución de NaCl o una solución de NaOH sin disminuir mucho la capacidad de adsorción {svg_3}.

Revestimiento metálico y electropulido

Este compuesto se utiliza en el revestimiento metálico y el electropulido {svg_4}. Ayuda en el proceso de depositar una capa de cualquier metal deseado sobre otro material mediante la electricidad, lo que modifica las propiedades de la superficie.

Medio de transferencia de fase

El cloruro de 1-alil-3-vinilimidazolio se utiliza como medio de transferencia de fase {svg_5}. Facilita la migración de un reactivo de una fase a otra, donde puede tener lugar la reacción.

Baterías y pilas de combustible

Este compuesto se utiliza en baterías y pilas de combustible {svg_6}. Puede mejorar el rendimiento de estos dispositivos.

Solventes industriales

El this compound se utiliza como solvente industrial {svg_7}. Puede disolver o diluir otras sustancias sin causar un cambio químico en la sustancia o el solvente.

Catálisis enzimática

Este compuesto se utiliza en la catálisis enzimática {svg_8}. Puede acelerar la velocidad de las reacciones químicas proporcionando una vía de reacción alternativa con una menor energía de activación.

Lubricantes y transferencia de calor

El this compound se utiliza en lubricantes y transferencia de calor {svg_9}. Puede reducir la fricción entre las superficies en contacto mutuo, lo que reduce el calor generado cuando las superficies se mueven.

Mecanismo De Acción

Target of Action

The primary target of 1-Allyl-3-vinyliMidazoliuM chloride is hexavalent chromium (Cr (VI)) in aqueous solutions . This compound has been used in the synthesis of a novel polymeric ionic liquid gel (PIL gel), which exhibits superior adsorption ability towards Cr (VI) through anion exchange .

Mode of Action

1-Allyl-3-vinyliMidazoliuM chloride interacts with its target through anion exchange . The compound is used to synthesize a PIL gel, which then adsorbs Cr (VI) from aqueous solutions . The adsorption kinetics of this process follow the pseudo-second-order model .

Biochemical Pathways

The compound’s role in the synthesis of a pil gel that can adsorb cr (vi) suggests it may influence pathways related to heavy metal detoxification .

Pharmacokinetics

The compound’s use in the synthesis of a pil gel suggests it may have high stability and low volatility .

Result of Action

The primary result of 1-Allyl-3-vinyliMidazoliuM chloride’s action is the adsorption of Cr (VI) from aqueous solutions . The PIL gel synthesized using this compound can adsorb Cr (VI) with a theoretical maximum adsorption capacity of 283 mg g−1, twice the highest value for ionic liquid-based adsorbents that have been reported .

Action Environment

The action of 1-Allyl-3-vinyliMidazoliuM chloride is influenced by environmental factors such as pH and temperature . The PIL gel synthesized using this compound exhibits superior adsorption ability towards Cr (VI) in aqueous solutions with a broad pH range (1–7) . The gel’s properties, including gel fraction, crosslinking density, and equilibrium degree of swelling, can be optimized by changing the radiation dose .

Safety and Hazards

If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Allyl-3-vinyliMidazoliuM chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with cellulose, enhancing its solubility . This interaction is crucial for processes that require the dissolution of cellulose, such as biofuel production and the synthesis of biopolymers. Additionally, 1-Allyl-3-vinyliMidazoliuM chloride can interact with other biomolecules through π-π stacking and intermolecular hydrogen bonding .

Cellular Effects

The effects of 1-Allyl-3-vinyliMidazoliuM chloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the solubility and degradation of cellulose in the presence of lithium chloride . This alteration in solubility can impact cellular processes that rely on cellulose as a structural component or energy source.

Molecular Mechanism

At the molecular level, 1-Allyl-3-vinyliMidazoliuM chloride exerts its effects through various mechanisms. It can form hydrogen-bonded complexes with anions and interact with biomolecules via π-π stacking and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound’s ability to dissolve cellulose is attributed to its capacity to form hydrogen bonds with cellulose molecules, disrupting their intermolecular hydrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-3-vinyliMidazoliuM chloride can change over time. Its stability and degradation are influenced by factors such as temperature and the presence of other chemicals. Studies have shown that the compound can maintain its stability and effectiveness over a broad pH range, making it suitable for various applications . Long-term exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of 1-Allyl-3-vinyliMidazoliuM chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced solubility of biomolecules. At higher doses, it can cause toxic or adverse effects. For instance, high concentrations of the compound have been associated with cellular toxicity and adverse metabolic effects .

Metabolic Pathways

1-Allyl-3-vinyliMidazoliuM chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its ability to form hydrogen bonds with biomolecules allows it to participate in reactions that modify the structure and function of these molecules . This interaction can influence the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, 1-Allyl-3-vinyliMidazoliuM chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form hydrogen bonds and interact with various biomolecules facilitates its transport across cellular membranes.

Subcellular Localization

The subcellular localization of 1-Allyl-3-vinyliMidazoliuM chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with biomolecules can affect its activity and function within these compartments . For example, the compound’s ability to dissolve cellulose can be utilized in organelles involved in cellulose metabolism.

Propiedades

IUPAC Name |

1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYCEKOMLYESGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CN(C=C1)C=C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 1-allyl-3-vinylimidazolium chloride a versatile building block for functional materials?

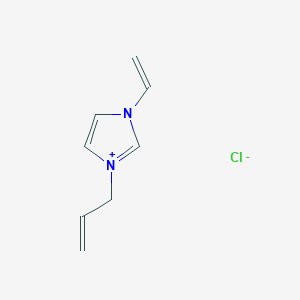

A: 1-Allyl-3-vinylimidazolium chloride is an ionic liquid monomer with two key features: a charged imidazolium ring and reactive vinyl and allyl groups. [, ] The presence of both ionic and polymerizable moieties allows for its incorporation into various polymeric structures. This enables the design of materials with combined properties of ionic liquids and polymers, such as high ionic conductivity, thermal stability, and tunable mechanical strength. []

Q2: How has 1-allyl-3-vinylimidazolium chloride been used to develop novel materials for environmental remediation?

A: Researchers have successfully synthesized a polymeric ionic liquid gel (PIL gel) using 1-allyl-3-vinylimidazolium chloride as a monomer through a simple γ-radiation-induced polymerization. [] This PIL gel demonstrated excellent adsorption capacity for hexavalent chromium [Cr(VI)] from aqueous solutions, a toxic heavy metal pollutant. The charged imidazolium groups within the PIL gel facilitate the removal of Cr(VI) anions through an anion exchange mechanism. []

Q3: Can 1-allyl-3-vinylimidazolium chloride be used to create catalysts for challenging chemical reactions?

A: Yes, 1-allyl-3-vinylimidazolium chloride has shown promise in the development of heterogeneous catalysts. When used as a structure-directing agent during the synthesis of carbon-supported iron oxide nanoparticles (Fe2O3 NPs), it leads to a well-dispersed and highly active catalyst. [] This catalyst exhibits excellent activity and selectivity for the challenging oxidation of benzene to phenol using molecular oxygen (O2) as the oxidant, a reaction of significant industrial interest. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)